molecular formula C7H9N3 B3091191 1-(Pyrimidin-5-yl)cyclopropan-1-amine CAS No. 1217340-83-4

1-(Pyrimidin-5-yl)cyclopropan-1-amine

Cat. No. B3091191
CAS RN: 1217340-83-4
M. Wt: 135.17 g/mol
InChI Key: SESTUDCSHJWAMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The molecular structure of “1-(Pyrimidin-5-yl)cyclopropan-1-amine” is represented by the formula C7H9N3. The structure consists of a pyrimidine ring fused to a cyclopropane ring .


Chemical Reactions Analysis

Pyrimidine derivatives, including “1-(Pyrimidin-5-yl)cyclopropan-1-amine”, can undergo various chemical reactions. For instance, they can be synthesized from β-formyl enamide via a samarium chloride catalyzed cyclisation of β-formyl enamides using urea as a source of ammonia under microwave irradiation .

Scientific Research Applications

Acaricide Development

The compound can be used in the development of novel acaricides . For instance, it has been incorporated into the structure of a new acaricide, HNPC-A188, which exhibits excellent acaricidal activity . This compound has shown promising results against Tetranychus urticae, a common mite species .

Fungicide Synthesis

“1-(Pyrimidin-5-yl)cyclopropan-1-amine” can also be used in the synthesis of fungicides . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template, and these new compounds showed excellent fungicidal activity . One of these compounds, T33, had a particularly effective control effect on corn rust .

Pesticide Resistance Research

This compound can be used in research aimed at overcoming pesticide resistance . As pesticide resistance is a growing problem in agriculture, the development of new compounds with different modes of action is crucial. Pyrimidinamine derivatives, such as “1-(Pyrimidin-5-yl)cyclopropan-1-amine”, offer a promising avenue for this research .

Bioisosterism Studies

The compound can be used in bioisosterism studies, which involve the exchange of specific groups in a molecule to study the resulting changes in biological activity . In one study, a pyridine group was substituted for phenyl in pyrimidifen to create new compounds with excellent fungicidal activity .

Lipophilic Pharmacokinetic Property Improvement

Compounds containing trifluoroethyl sulfur (CF3CH2S-), such as “1-(Pyrimidin-5-yl)cyclopropan-1-amine”, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This can enhance the effectiveness of drugs and reduce potential side effects .

properties

IUPAC Name

1-pyrimidin-5-ylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7(1-2-7)6-3-9-5-10-4-6/h3-5H,1-2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESTUDCSHJWAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-5-yl)cyclopropan-1-amine

Synthesis routes and methods I

Procedure details

5-Cyano pyrimidine (5 g, 47.6 mmol, 1 eq) was taken in a Dry THF under Argon atmosphere, then Titanium isopropoxide (17 ml, 57.1 mmol, 1.2 eq) was added slowly at ambient temperature and the resulting mass was stirred for 15 mins. To the above stirred solution was added Ethyl magnesium bromide (1 M solution in THF, 107 ml, 809.3 mmol, 2.5 eq) slowly via syringe at ambient temperature. (During the addition of EtMgBr reaction mass turned black). Then the reaction mass was stirred for an hour, BF3.EtO (16.7 ml, 119.0 mmol, 2.5 eq) was added slowly through syringe at 0° C. Then the reaction was allowed to attain ambient temperature and the stirring was continued for another one hour. Finally the reaction was quenched by adding 50 ml of water and the reaction mass was passed through CELITE® and the bed was washed with water and Ethyl acetate. The filtrate was basified with 10% NaOH solution (pH=9) and then extracted with DCM and washed with brine solution. The required product was purified by silica gel (60-120) column chromatography using DCM/methanol as the eluent. Yield: 0.1 g (5%) 1H NMR (400 MHz, DMSO-d6): 1.04-1.08 (q, 2H, J=3.96 Hz), 1.18-1.25 (q, 2H, J=3.96 Hz), 8.26 (d, 2H), 9.05 (s, 1H). LCMS: (ES+) m/z=136 (M+H).
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Synthesis routes and methods II

Procedure details

Pyrimidine-5-carbonitrile (5 g, 47.6 mmol, 1 eq) was taken in a dry THF under an argon atmosphere. Titanium isopropoxide (17 ml, 57.1 mmol, 1.2 eq) was then added slowly at ambient temperature and the resulting mixture was stirred for 15 mins. To the above stirred mixture was slowly added ethyl magnesium bromide (107 ml, 2.2 eq, 1 M in THF) via syringe at ambient temperature (during the addition of EtMgBr, the reaction mixture turned black). The reaction mass was stirred for an hour, and BF3.EtO (16.7 ml, 135 mmol, 2.8 eq) was then added slowly through syringe to the mixture at 0° C. The reaction was then allowed to warm to ambient temperature and the stirring was continued for another one hour. Finally the reaction was quenched by adding 50 ml of water, and the reaction mixture was passed through Celite and the bed washed with water and ethyl acetate. The filtrate was basified with 10% NaOH solution (pH=9) and then extracted with DCM and washed with brine. The required product was purified by silica gel (60-120) column chromatography using 4% methanol/DCM as the eluent. Yield: 0.1 g (5%) 1H NMR (400 MHz, DMSO-d6): δ1.04-1.08 (m, 2H), 1.18-1.25 (m, 2H), 8.26 (d, 2H), 9.05 (s, 1H). LCMS: (ES+) m/z=136 (M+H)+
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5 g
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107 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrimidin-5-yl)cyclopropan-1-amine
Reactant of Route 2
1-(Pyrimidin-5-yl)cyclopropan-1-amine
Reactant of Route 3
1-(Pyrimidin-5-yl)cyclopropan-1-amine
Reactant of Route 4
1-(Pyrimidin-5-yl)cyclopropan-1-amine
Reactant of Route 5
1-(Pyrimidin-5-yl)cyclopropan-1-amine
Reactant of Route 6
1-(Pyrimidin-5-yl)cyclopropan-1-amine

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